molecular formula C10H9Cl2N5O B6116665 N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)propanamide

N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)propanamide

Cat. No.: B6116665
M. Wt: 286.11 g/mol
InChI Key: ZUCFNOZFCOIPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)propanamide, also known as DPTP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. DPTP is a tetrazole-based compound that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)propanamide is not fully understood, but it has been suggested that it may act through different pathways, including the inhibition of oxidative stress, the modulation of apoptosis, and the regulation of inflammation. This compound has been shown to inhibit the production of reactive oxygen species, which are known to contribute to oxidative stress and cell damage. This compound has also been shown to modulate the expression of pro-apoptotic and anti-apoptotic genes, which are involved in cell death and survival. Additionally, this compound has been shown to regulate the expression of inflammatory cytokines, which are involved in the immune response.
Biochemical and Physiological Effects
This compound has been shown to have different biochemical and physiological effects, depending on the application and the experimental conditions. In neuroscience, this compound has been shown to reduce neuronal damage and improve cognitive function in animal models of ischemic injury and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce cell death through different mechanisms, including the inhibition of cell proliferation and the induction of apoptosis. In cardiovascular diseases, this compound has been shown to reduce myocardial infarction size and improve cardiac function through the modulation of oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)propanamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound is stable under different experimental conditions, which makes it suitable for long-term studies. This compound is also soluble in different solvents, which makes it easy to prepare different concentrations for different experiments. Additionally, this compound has low toxicity, which reduces the risk of adverse effects on cells or animals. However, this compound has some limitations for lab experiments, including its limited availability and high cost. This compound is not widely available, which makes it difficult to obtain for some researchers. Additionally, this compound is relatively expensive, which may limit its use in some studies.

Future Directions

There are several future directions for the study of N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)propanamide, including the investigation of its potential applications in other fields, such as immunology and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential targets. The development of new synthesis methods for this compound may also improve its availability and reduce its cost, which may facilitate its use in different studies. Finally, the evaluation of the safety and efficacy of this compound in clinical trials may pave the way for its potential use as a therapeutic agent in different diseases.

Synthesis Methods

N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)propanamide can be synthesized using different methods, including the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride to obtain 3,4-dichlorophenylacetyl chloride, which is then reacted with sodium azide to obtain 3,4-dichlorophenylacetyl azide. The resulting compound is then reacted with propionyl chloride to obtain this compound. Another method involves the reaction of 3,4-dichlorophenylacetic acid with hydrazine hydrate to obtain 3,4-dichlorophenylhydrazine, which is then reacted with sodium azide to obtain this compound.

Scientific Research Applications

N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)propanamide has been studied for its potential applications in different fields, including neuroscience, cancer research, and cardiovascular diseases. In neuroscience, this compound has been shown to have neuroprotective effects against ischemic injury and oxidative stress. In cancer research, this compound has been studied for its potential antitumor activity, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In cardiovascular diseases, this compound has been studied for its potential cardioprotective effects, as it has been shown to reduce myocardial infarction size and improve cardiac function.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-(tetrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N5O/c11-8-2-1-7(5-9(8)12)14-10(18)3-4-17-6-13-15-16-17/h1-2,5-6H,3-4H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCFNOZFCOIPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCN2C=NN=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.